![molecular formula C17H19F3N2O2 B2694297 N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1009417-36-0](/img/structure/B2694297.png)
N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The trifluoro-3-oxobut-1-enyl group could be introduced through a suitable precursor or through a series of reactions involving fluorination and oxidation .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which contributes to the three-dimensional shape of the molecule due to its non-planarity . The trifluoro-3-oxobut-1-enyl group is likely to be a significant contributor to the molecule’s reactivity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The trifluoro-3-oxobut-1-enyl group is likely to be highly reactive due to the presence of the carbonyl group and the electron-withdrawing fluorine atoms. The pyrrolidine ring could also participate in various reactions, particularly at the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the pyrrolidine ring could contribute to its solubility in polar solvents, while the trifluoro-3-oxobut-1-enyl group could increase its reactivity .
Scientific Research Applications
Synthesis and Characterization of Polyamides
Researchers have synthesized and characterized new aromatic polyamides that incorporate various chemical structures, demonstrating the versatility of chemical synthesis in creating materials with enhanced thermal stability and solubility. For instance, aromatic polyamides containing n-alkylphenylimide units showed enhanced thermal stability and excellent solubility due to the presence of thermally stable pendent imido groups and internally plasticizing n-alkyl chains, with glass transition temperatures between 225 and 285°C (Choi & Jung, 2004). Similarly, new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines were synthesized, showing high yield and inherent viscosities between 0.32–0.72 dL/g (Faghihi & Mozaffari, 2008).
Antimicrobial and Pharmacological Activity
A series of pyridine-2-carboxamidrazone derivatives exhibited activity against mycobacteria, with N(1)-[4-(1,1-dimethylpropyl)benzylidene] derivative being one of the most active. This study highlights the potential of specific chemical compounds for antimicrobial purposes (Billington et al., 2000).
Advanced Materials Development
Research into the synthesis and properties of novel fluorinated polyamides containing pyridine and sulfone moieties revealed polymers with high thermal stability, low dielectric constants, and excellent solubility in organic solvents, indicating their potential for advanced microelectronic applications (Liu et al., 2013).
Nootropic and Antidepressant Agents
The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential nootropic and antidepressant agents demonstrated that certain derivatives exhibit significant antidepressant and nootropic activities, opening new avenues for the development of CNS active agents (Thomas et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is the enzyme EZH2 (enhancer of zeste homologue 2) . EZH2 is highly expressed in various malignant tumors and plays a crucial role in silencing tumor suppressor genes via trimethylation of H3K27 .
Mode of Action
N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide: interacts with EZH2, inhibiting its function . This inhibition disrupts the trimethylation of H3K27, a process that normally leads to the silencing of tumor suppressor genes .
Biochemical Pathways
By inhibiting EZH2, N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide affects the biochemical pathway involving the trimethylation of H3K27 . This disruption prevents the silencing of tumor suppressor genes, potentially leading to a decrease in tumor growth .
Result of Action
The result of N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide ’s action is a significant reduction in the cellular H3K27me3 level . This reduction can lead to an increase in the transcription expression of tumor suppressor genes, such as DIRAS3 .
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-11-5-6-13(10-12(11)2)21-16(24)14-4-3-8-22(14)9-7-15(23)17(18,19)20/h5-7,9-10,14H,3-4,8H2,1-2H3,(H,21,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETNJZDPAWXEMO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

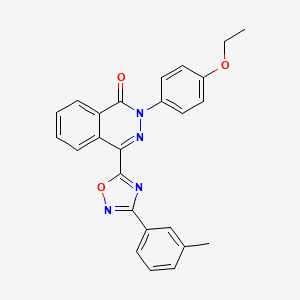

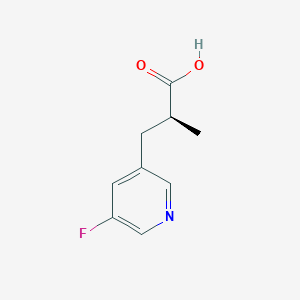
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide](/img/structure/B2694223.png)
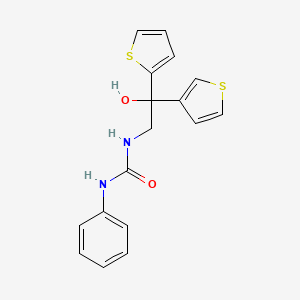


![(2R)-2-[(2,5-Dibromopyridine-3-carbonyl)amino]propanoic acid](/img/structure/B2694227.png)
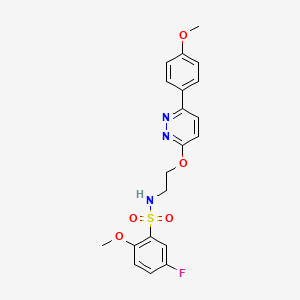
![4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2694230.png)
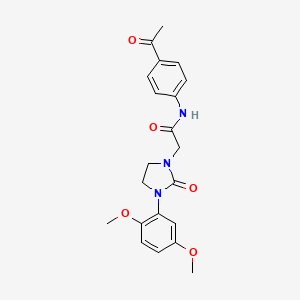
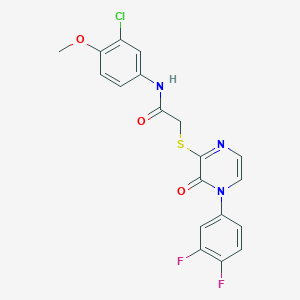
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2694234.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2694236.png)